Given the structural similarities with known PDE5 inhibitors [] , it is plausible that 1-ethyl-3-(piperazin-1-yl)pyrazin-2(1H)-one might exert its effects through a similar mechanism. This would involve binding to the active site of PDE5, thereby inhibiting its activity and leading to increased levels of cyclic guanosine monophosphate (cGMP).
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5